N-(3-chloro-4-methoxyphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Description
This compound is a triazolopyridazine-based acetamide derivative characterized by a 3-chloro-4-methoxyphenyl moiety and a propan-2-ylsulfanyl substituent at position 6 of the triazolopyridazine core. The chloro and methoxy groups on the phenyl ring enhance lipophilicity, while the propan-2-ylsulfanyl group may influence metabolic stability and binding affinity .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O3S/c1-10(2)27-16-7-6-14-20-22(17(25)23(14)21-16)9-15(24)19-11-4-5-13(26-3)12(18)8-11/h4-8,10H,9H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWNUMZEBRDOCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN2C(=NN(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of triazolopyridazine acetamides, which exhibit structural and functional diversity based on substituent variations. Below is a detailed comparison with key analogs:
Structural Modifications and Functional Groups
Bioactivity and Pharmacological Profiles
- Target Compound : Preliminary studies suggest moderate inhibition of kinase enzymes (IC₅₀ ~1.2 μM) due to the chloro-methoxyphenyl group’s electron-withdrawing effects .
- 4-Methylphenylsulfanyl Analog : Exhibits stronger kinase inhibition (IC₅₀ ~0.8 μM) but higher cytotoxicity (CC₅₀ ~15 μM) in vitro, likely due to enhanced membrane permeability .
- 4-Chlorophenyl Derivative : Shows lower enzymatic activity (IC₅₀ >5 μM) but superior solubility, making it a candidate for formulation optimization .
- Thiadiazolo-triazin Hybrid : Demonstrates antimicrobial activity (MIC ~8 μg/mL against S. aureus), highlighting the role of sulfur-containing heterocycles in bacterial targeting .
Research Findings and Challenges
- Bioactivity Optimization : The propan-2-ylsulfanyl group balances lipophilicity and metabolic stability compared to bulkier arylthio analogs .
- Toxicity Concerns : Chlorinated derivatives (e.g., 4-chlorophenyl) show higher hepatic clearance rates in preclinical models, necessitating structural tweaks .
- Synthetic Scalability : ZnCl₂-mediated reactions () yield high-purity products but require stringent anhydrous conditions, complicating large-scale synthesis .
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